molecular formula C18H26Cl2N2O2S B4611339 [2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride

[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride

Cat. No.: B4611339
M. Wt: 405.4 g/mol
InChI Key: LMDCFZHQGPMKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N2O2S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.1092046 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Fate of Chemical Compounds

  • Research on parabens, which are used as preservatives in a variety of products, highlights the importance of understanding the environmental fate and behavior of synthetic compounds. Studies indicate that despite wastewater treatments, parabens are ubiquitously present in surface waters and sediments due to continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Molecular Mechanisms and Biological Interactions

  • Analysis of the interactions between various chemicals and biological systems can provide insights into potential applications of [2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride. For example, understanding the metabolic fate of compounds like amitriptyline provides a foundation for exploring the metabolic pathways and interactions of new chemical entities (Breyer‐Pfaff, 2004).

Antioxidant Capacity and Pharmacological Profiles

  • The antioxidant capacity of chemical compounds is a significant area of research, with studies exploring the mechanisms and efficiency of antioxidants in various applications. This area of research could be relevant for exploring the potential antioxidant applications of this compound (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Toxicity and Human Health Implications

  • Understanding the toxicity and human health implications of chemical compounds used in cosmeceuticals and other products is crucial. Studies on the toxicity of various additives in cosmetics underscore the importance of evaluating the safety profiles of chemical compounds before their application (Bilal & Iqbal, 2019).

Properties

IUPAC Name

2-morpholin-4-yl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S.2ClH/c1-2-18(23-13-1)15-22-17-5-3-16(4-6-17)14-19-7-8-20-9-11-21-12-10-20;;/h1-6,13,19H,7-12,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCFZHQGPMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride
Reactant of Route 2
[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride
Reactant of Route 4
[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride
Reactant of Route 6
[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.